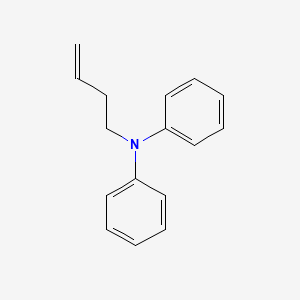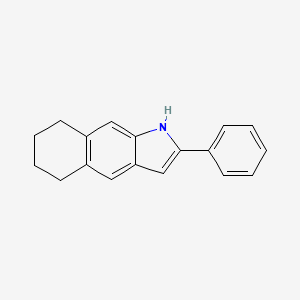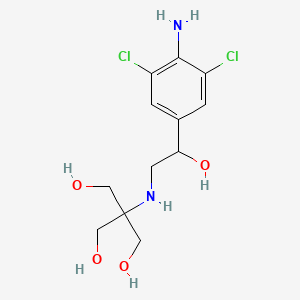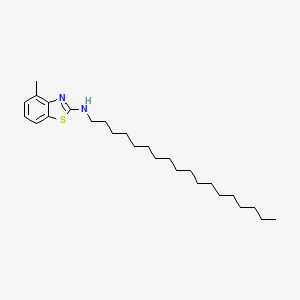
Diethyl 2,2'-(piperidine-1,2-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(piperidine-1,2-diyl)diacetate is an organic compound that belongs to the class of diesters It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,2’-(piperidine-1,2-diyl)diacetate typically involves the reaction of piperidine with diethyl oxalate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Piperidine+Diethyl oxalate→Diethyl 2,2’-(piperidine-1,2-diyl)diacetate
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: Diethyl 2,2’-(piperidine-1,2-diyl)diacetate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of piperidine derivatives with reduced ester groups.
Substitution: The ester groups in Diethyl 2,2’-(piperidine-1,2-diyl)diacetate can be substituted with various nucleophiles, such as amines or alcohols, to form amides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of Diethyl 2,2’-(piperidine-1,2-diyl)diacetate.
Reduction: Reduced piperidine derivatives.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Diethyl 2,2’-(piperidine-1,2-diyl)diacetate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Diethyl 2,2’-(piperazine-1,4-diyl)diacetate: Similar structure but with a piperazine ring instead of a piperidine ring.
Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Contains a pyridine ring, offering different electronic properties.
Uniqueness: Diethyl 2,2’-(piperidine-1,2-diyl)diacetate is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties
Propriétés
Numéro CAS |
46897-48-7 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)piperidin-2-yl]acetate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)9-11-7-5-6-8-14(11)10-13(16)18-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
FADHAIRTYHAWRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCCCN1CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


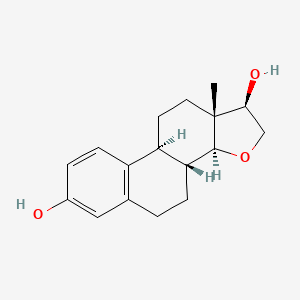

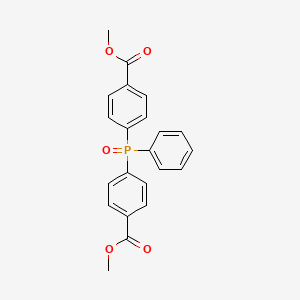
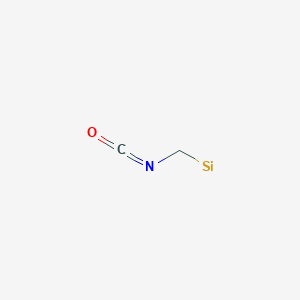
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
